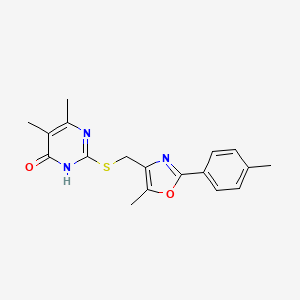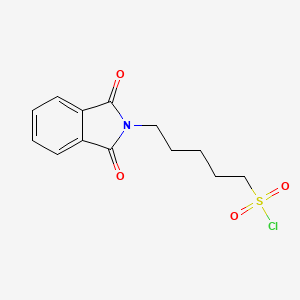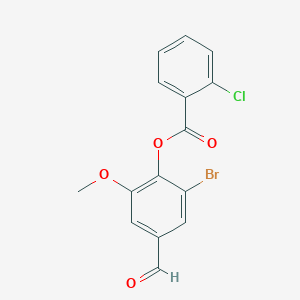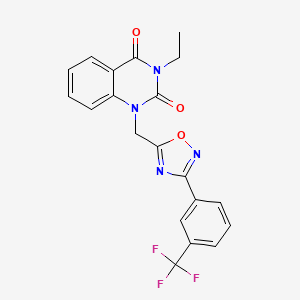
N-(4-chlorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.7 . It is a solid substance and is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in a dark, dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity N-(4-chlorophenyl)piperazine-1-carboxamide has been investigated for its antimicrobial properties. Patil et al. (2021) synthesized a series of piperazine derivatives and evaluated their antimicrobial activity. One compound, specifically N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, demonstrated superior antimicrobial activity against A. baumannii, highlighting the potential of these derivatives in developing potent antimicrobials (Patil et al., 2021).
Synthesis and Structural Analysis The compound has been a focus in studies related to synthesis and structural characterization. Lv et al. (2013) conducted a study where they synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety and confirmed their structure using X-ray crystal analysis (Lv et al., 2013).
Development of Rho Kinase Inhibitors Wei et al. (2016) established a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor being investigated for the treatment of central nervous system disorders. This study contributes to the development of potential therapeutic agents (Wei et al., 2016).
CCR2 Antagonists Discovery A novel N-aryl piperazine-1-carboxamide series was discovered as human CCR2 chemokine receptor antagonists by Cumming et al. (2012). This research aids in understanding the pharmacological properties of these compounds and their potential therapeutic applications (Cumming et al., 2012).
Antitumor Activity Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their anticancer activities. Some derivatives showed promising antiproliferative effects against breast cancer cells, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2014).
Skeletal Muscle Sodium Channel Blockers Research by Catalano et al. (2008) on tocainide analogues, including 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, revealed their potency as skeletal muscle sodium channel blockers. This research contributes to the development of antimyotonic agents (Catalano et al., 2008).
Dopamine D3 Receptor Ligands Leopoldo et al. (2002) conducted a study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, identifying several high-affinity D3 ligands with significant selectivity. This research is valuable in the development of potential treatments for neurological disorders (Leopoldo et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Target of Action
N-(4-chlorophenyl)piperazine-1-carboxamide is a compound used in proteomics research A related compound has shown strong inhibitory effects on the parp-1 enzyme , suggesting that this compound might have similar targets.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, such as the PARP-1 enzyme, to inhibit their activity .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving its targets, such as the PARP-1 enzyme .
Result of Action
If it acts similarly to related compounds, it may inhibit the activity of its targets, such as the PARP-1 enzyme , leading to downstream effects on the cells and molecules that depend on the activity of these targets.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMZGGVOBLEPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)


![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)


![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)




